Home > Products > Building Blocks P11541 > 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid - 1798043-17-0

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid

Catalog Number: EVT-1461969
CAS Number: 1798043-17-0
Molecular Formula: C17H14N4O3
Molecular Weight: 322.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Fe(ppCOOH)32·0.5H2O·2EtOH

  • Compound Description: This compound is an iron(II) complex containing three molecules of the ligand 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid (ppCOOH). This complex is stable in acetonitrile solutions and exhibits a dominant low-spin state from 2 to 400 K. Additionally, it can be deposited onto SiO2 surfaces, suggesting its potential application in material science. []
  • Compound Description: This is a copper(II) complex where L represents the ligand 4-{[3-(pyridin-2-yl)-1H-pyrazol-1-yl]methyl}benzoic acid. This complex displays a distorted octahedral geometry and forms chains through hydrogen bonding with neighboring molecules and solvent molecules. Notably, it exhibits significant bioactivity, including inhibition of protein tyrosine phosphatase 1B (PTP1B) activity and antiproliferation against MCF7 breast cancer cells. []

2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid

  • Compound Description: This compound represents a class of nitrogen-containing molecules. Its structure has been confirmed using various spectroscopic techniques, including FT-IR, NMR, and MS, and further validated through X-ray diffraction and DFT calculations. []

4. 2·solv

  • Compound Description: This compound is a heteroleptic iron(II) complex. In this structure, 1bppCOOH represents 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid, and 3bpp-bph stands for 2,6-bis(5-([1,1'-biphenyl]-4-yl)-1H-pyrazol-3-yl)pyridine. This complex demonstrates spin-crossover (SCO) behavior, which can be tuned by modifying the ligands. The presence of biphenyl groups in the 3bpp-bph ligand influences intermolecular interactions and impacts the SCO properties. []

5. 2·0.5Me2CO

  • Compound Description: This compound is another heteroleptic iron(II) complex, where 1bppCOOEt denotes ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate. This complex demonstrates a preference for the low-spin state at room temperature, highlighting the effect of ligand variation on the spin state preferences of iron(II) complexes. []
  • Compound Description: H2BuEtP is a Schiff base ligand studied for its ability to extract heavy metals from aqueous solutions. It demonstrates varying efficacy in extracting cadmium, iron, nickel, and lead, depending on the pH of the solution and the presence of auxiliary complexing agents. [, , , ]

4-butanoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP)

  • Compound Description: HBuP is another organic compound often used in conjunction with H2BuEtP for metal extraction from aqueous solutions. Research indicates that the combination of H2BuEtP and HBuP can significantly enhance the extraction efficiency of certain metals, including cadmium. [, , ]

2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

  • Compound Description: This compound represents a series of synthesized molecules investigated for their anti-tubercular activity. The study found that the presence of electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring enhanced the anti-mycobacterial activity. []

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

  • Compound Description: This compound, also known as SAGE-217, is a neuroactive steroid that acts as a positive allosteric modulator of GABAA receptors. It exhibits potent activity at both synaptic and extrasynaptic receptor subtypes and possesses favorable pharmacokinetic properties, leading to its clinical development for treating conditions like postpartum depression, major depressive disorder, and essential tremor. []

3-(3-chloro -1H- pyrazol-1-yl) pyridine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various insecticides. []

N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines

  • Compound Description: This group of compounds shows promising platelet antiaggregating activity, comparable or even superior to that of acetylsalicylic acid. Moreover, they exhibit moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in animal models. []

N-substituted 2-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)ethanamines

  • Compound Description: This class of compounds, similar to the previous group, displays significant biological activity, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects. []

4-(3, 5-diaryl substituted)-4,5-dihydro-1H-pyrazol-1-yl) benzene sulfonamides

  • Compound Description: This group of compounds, containing both pyrazoline and benzenesulfonamide moieties, exhibits promising anti-inflammatory activity in the carrageenan-induced rat paw edema model. []

4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines

  • Compound Description: This compound family consists of trifluoromethyl-substituted dihydropyrazolylquinolines synthesized from 7-chloro-4-hydrazinoquinoline and various trifluoromethyl enones. [, ]

4-(3-substituted-5-trifluoromethyl-1H-pyrazol-1-yl)-7-chloroquinolines

  • Compound Description: This group of compounds represents the dehydrated derivatives of the previously described 4-[3-alkyl(aryl)(heteroaryl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-yl]-7-chloroquinolines. [, ]

N,N,N′,N′-{2, 6-bis[3-(aminomethyl)pyrazol-1-yl]-4-methoxypyridine}tetrakis(acetic acid)

  • Compound Description: This compound serves as a complexing agent for lanthanide ions, yielding luminescent complexes with applications in bioaffinity assays. []

3-Methylisoxazole-5-carboxamides

  • Compound Description: This group of compounds, derived from 3-methylisoxazole-5-carboxylic acid, is synthesized through a one-pot reaction involving thionyl chloride and various amines. []

5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles

  • Compound Description: These compounds are synthesized similarly to the 3-methylisoxazole-5-carboxamides but utilize pyrazoles instead of amines in the final step, yielding a mixture of 1,3- and 1,5-isomers. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

  • Compound Description: This class of compounds, featuring two pyrazole rings linked by a propionyl spacer, is synthesized from levulinic acid through a multi-step process involving the formation of a hydrazide intermediate. []

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds, incorporating pyrazole and triazole moieties, is synthesized and tested for potential antifungal activity. Docking studies suggest their potential interaction with the enzyme lanosterol 14α-demethylase, a crucial target for antifungal agents. []
  • Compound Description: This compound, synthesized from a pyrazole-triazole-thione scaffold, exhibits potential inhibitory activity against human prostaglandin reductase (PTGR2) based on docking studies. []
  • Compound Description: This series of trifluoromethylated bicycles, synthesized from pyrazolethiocarboxyamide derivatives, represents a novel class of non-condensed 5,5-bicyclic systems. []

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

  • Compound Description: APC, a molecule with two pyrazole rings, effectively inhibits mild steel corrosion in sulfuric acid, demonstrating its potential in material protection. []

(5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

  • Compound Description: This compound is a pyrazoline derivative containing a furan ring. []

(5RS)-(Z)-4-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid

  • Compound Description: This compound, similar to the previous one, is a pyrazoline derivative but contains a thiophene ring instead of a phenyl ring. []

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

  • Compound Description: This compound is a pyrazoline derivative synthesized from a chalcone precursor. Docking studies suggest its potential interaction with the enzyme CYP51, a key enzyme in the ergosterol biosynthesis pathway in fungi, making it a potential target for antifungal agents. []
  • Compound Description: These trichloromethylated pyrazole-thiazole derivatives, obtained through dehydration reactions, represent a group of non-condensed 5,5-bicyclic systems. []
  • Compound Description: This series of bis-pyrazole compounds, featuring a succinyl spacer and trichloromethyl substituents, represents a new class of molecules with potential applications in materials science or medicinal chemistry. []

1-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound, a pyrazoline derivative, is synthesized from a chalcone precursor and characterized by X-ray crystallography, providing insights into its structural features. []

2-[4-(3-Arylprop-2-enoyl)phenoxy]-N-substituted Acetamides

  • Compound Description: This group of compounds, derived from the alkylation and subsequent reaction of 4-hydroxy acetophenone with various reagents, has been investigated for its potential use as pesticides. []

2-[4-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic Acid Hydrazides

  • Compound Description: This class of pyrazoline derivatives, synthesized through a multistep process involving cyclization with hydrazine hydrate, has been evaluated for potential pesticidal activity. []

4- [5- (pyridin-4-yl) -1H-1,2,4-triazol-3-yl] pyridine-2-carbonitrile

  • Compound Description: This compound, containing both pyridine and triazole rings, is synthesized through a multistep process involving cyanation and cyclization reactions. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one

  • Compound Description: This compound, containing a pyrazole ring linked to an oxazolone ring, has been synthesized and investigated for its antimicrobial and anticancer properties. []

4-[5-{4-[(2-Benzylidenehydrazine) Carbonyl]phenyl}-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamides

  • Compound Description: This series of compounds, featuring a pyrazole ring linked to a benzenesulfonamide moiety, has been synthesized from celecoxib and evaluated for anti-inflammatory activity and ulcerogenicity. The study found that some of these compounds exhibited greater anti-inflammatory activity than celecoxib with minimal ulcerogenic effects. []

4-Substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one

  • Compound Description: This series of compounds, characterized by the incorporation of a pyrazole ring into various nitrogen and sulfur-containing heterocyclic systems, were synthesized from 3,5-dimethyl-1H-pyrazole and screened for their antibacterial activity against four bacterial species. []

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate (HL)

  • Compound Description: This N,O-heteroditopic ligand, HL, has been utilized to synthesize various coordination complexes with cobalt(II), nickel(II), zinc(II), and cadmium(II), leading to the formation of discrete mononuclear complexes, coordination polymers with distinct topologies, and a metastable copper(II) complex that undergoes a phase transition. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

  • Compound Description: This compound is a crucial intermediate in the synthesis of apixaban, an anticoagulant drug. []

2-(3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile heminaphthyldisulfonate

  • Compound Description: This compound is a novel Janus kinase (JAK) inhibitor, synthesized from the Baricitinib base and 1,5-naphthyldisulfonic acid. This compound demonstrates potent inhibitory activity against JAK enzymes, making it a potential candidate for treating diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. []*
Overview

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a complex organic compound that integrates a pyrazole ring with an isonicotinic acid moiety. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. It combines the structural features of pyrazole and isonicotinic acid, which are known for their diverse pharmacological properties.

Source

This compound can be synthesized through various chemical reactions involving starting materials such as 3-acetamidophenyl hydrazine and isonicotinic acid derivatives. The synthesis methods may vary based on the desired purity and yield.

Classification

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can be classified under the following categories:

  • Chemical Class: Heterocyclic compounds
  • Functional Groups: Contains amide, pyrazole, and carboxylic acid functional groups
  • Pharmacological Class: Potential anti-inflammatory and antimicrobial agents
Synthesis Analysis

Methods

The synthesis of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid typically involves multi-step organic reactions. One common method includes:

  1. Formation of Pyrazole: The initial step involves the condensation of 3-acetamidophenyl hydrazine with a suitable carbonyl compound to form the pyrazole ring.
  2. Coupling with Isonicotinic Acid: The pyrazole derivative is then reacted with isonicotinic acid under acidic or basic conditions to yield the final compound.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., ethanol or dimethylformamide), and the use of catalysts like triethylamine to enhance yields. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid features:

  • A pyrazole ring connected to a phenyl group substituted with an acetamide.
  • An isonicotinic acid moiety that contributes to its acidity and potential biological activity.

Data

Key structural data include:

  • Molecular Formula: C15H15N3O2
  • Molecular Weight: Approximately 271.30 g/mol
  • Functional Groups: Amide (–C(=O)NH–), Pyrazole (–C3H3N2), Carboxylic Acid (–COOH)
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  • Hydrolysis: The amide group can hydrolyze under acidic or basic conditions.
  • Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions.

Technical Details

Reactions are typically conducted in controlled environments to prevent side reactions. Solvent choice and temperature play crucial roles in achieving desired reaction outcomes.

Mechanism of Action

Process

The mechanism by which 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid exerts its biological effects may involve:

  1. Inhibition of Enzymes: It may inhibit specific enzymes related to inflammation or microbial growth.
  2. Interaction with Receptors: The compound could interact with biological receptors, modulating their activity.

Data

Preliminary studies suggest that compounds containing similar structures exhibit antimicrobial and anti-inflammatory properties, possibly through pathways involving cyclooxygenase inhibition or modulation of nitric oxide synthase activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and ethanol; limited solubility in non-polar solvents.

Chemical Properties

  • pKa Value: Reflects the acidity of the carboxylic group; important for understanding its behavior in biological systems.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or antimicrobial drugs.
  • Research Studies: Investigating the mechanisms of action related to pyrazole derivatives in various biological systems.

This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, showcasing how structural modifications can lead to compounds with significant therapeutic potential. Further research into its properties and mechanisms could lead to valuable applications in medicine.

Introduction to 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic Acid

This heterocyclic compound integrates a pyrazole core, an acetamidophenyl substituent, and an isonicotinic acid moiety. Its structural complexity underpins significant biochemical interaction potential, warranting detailed exploration of its properties and relevance in medicinal chemistry.

Chemical Identity and Structural Significance

Molecular Formula & Weight: C₁₇H₁₄N₄O₃ (322.324 g/mol), CAS 1798043-17-0 [1]. The structure features:

  • Pyrazole ring: Central scaffold substituted at N1 and C4 positions.
  • 3-Acetamidophenyl group: Attached at C4, providing hydrogen-bonding capacity via the acetamide (–NHCOCH₃) group.
  • Isonicotinic acid: Linked at N1, contributing a carboxylic acid (–COOH) group for acidity and metal coordination [1].

Table 1: Key Identifiers of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic Acid

PropertyValue
CAS Number1798043-17-0
IUPAC Name2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid
Molecular FormulaC₁₇H₁₄N₄O₃
Molecular Weight322.324 g/mol
SMILESCC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O
InChIKeyFWWQJPXWRLAPRI-UHFFFAOYSA-N

Physicochemical Properties: Predicted to be a crystalline solid with moderate water solubility (enhanced by the carboxylic acid) and solubility in polar organic solvents (e.g., DMSO, ethanol). The compound exhibits:

  • Acidity: pKa dominated by the carboxylic acid group (estimated ~4-5).
  • Hydrogen Bonding: 3 H-bond donors (N–H, O–H, amide N–H) and 5 acceptors (carbonyl O, pyridinic N, amide O) [1].

Spectral Characteristics:

  • IR Spectroscopy: Expected peaks include O–H stretch (2500–3300 cm⁻¹), C=O stretches (carboxylic acid: 1700–1725 cm⁻¹; amide: 1640–1680 cm⁻¹), and C=N stretch (pyrazole/pyridine: 1600–1650 cm⁻¹) [1].
  • NMR Spectroscopy: Key signals:
  • ¹H-NMR: Aromatic H (δ 7.0–8.8 ppm), acetamide CH₃ (δ ~2.1 ppm), amide N–H (δ ~10.5 ppm), carboxylic acid H (δ ~12–13 ppm).
  • ¹³C-NMR: Carboxylic acid C (δ ~167 ppm), amide C=O (δ ~170 ppm), aromatic C (δ 110–150 ppm) [1].

Table 2: Predicted Spectral Assignments

SpectrumPeak PositionAssignment
IR1700–1725 cm⁻¹Carboxylic acid C=O stretch
IR1640–1680 cm⁻¹Amide C=O stretch
¹H-NMRδ 2.1 ppmAcetamide methyl protons
¹H-NMRδ 10.5 ppmAmide N–H proton

Historical Context in Heterocyclic Chemistry

Heterocyclic Frameworks: Pyrazoles and pyridines are privileged scaffolds in drug design. Pyrazoles, first synthesized by Knorr in 1883, are known for metabolic stability and hydrogen-bonding versatility. Isonicotinic acid derivatives gained prominence with the discovery of isoniazid (1952), a first-line antitubercular drug [7].

Evolution of Hybrid Structures: Combining pyrazole and pyridine motifs represents a strategy to enhance target affinity and ADME properties. Key milestones:

  • Early hybrids: Focused on antimycobacterial agents (e.g., isoniazid analogues).
  • Modern innovations: Rational design of multi-ring systems (e.g., pyrazolopyrimidines, imidazolopyridines) to exploit synergistic bioactivity [4] [6]. The target compound exemplifies this trend, merging acetamide pharmacophores with bifunctional heterocycles.

Table 3: Key Developments in Heterocyclic Hybrid Drug Discovery

EraDevelopmentSignificance
1880–1950Pyrazole synthesis (Knorr reaction)Enabled access to 5-membered N-heterocycles
1950sIsoniazid as antitubercular agentValidated isonicotinic acid as a key pharmacophore
2000–PresentPolyfunctional heterocyclic hybrids (e.g., target compound)Improved bioactivity against resistant pathogens

Role of Pyrazole and Isonicotinic Acid Motifs in Drug Discovery

Pyrazole Advantages:

  • Metabolic Stability: Resists oxidative degradation compared to imidazoles.
  • Target Versatility: Key component in NSAIDs (e.g., celecoxib), antifungal agents, and kinase inhibitors [6].

Isonicotinic Acid Applications:

  • Antitubercular Activity: Isoniazid inhibits mycolic acid synthesis.
  • Beyond Tuberculosis: Derivatives show anticancer, antiviral, and anti-inflammatory effects [7] [8]. Recent studies highlight isonicotinic acid hydrazide derivatives overcoming isoniazid resistance in Mycobacterium tuberculosis (MIC: 0.14 μM) [8].

Synergy in Hybrids: The fusion of pyrazole and isonicotinic acid in this compound enables:

  • Dual Pharmacophore Engagement: Potential simultaneous interaction with multiple enzyme pockets.
  • Enhanced Permeability: Balanced logP from aromatic stacking and polar groups.
  • Metal Chelation: Carboxylic acid and pyridinic N may coordinate metal ions in biological targets [1] [8].

Properties

CAS Number

1798043-17-0

Product Name

2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid

IUPAC Name

2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid

Molecular Formula

C17H14N4O3

Molecular Weight

322.324

InChI

InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24)

InChI Key

FWWQJPXWRLAPRI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.